2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-6-3-8-16-14(13)17-9-7-11-4-1-2-5-12(11)10-17/h1-6,8H,7,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIXUPKLCRNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dihydroisoquinoline with 3-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline and pyridine derivatives.
Scientific Research Applications
NMDA Receptor Antagonism
One of the primary applications of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is its role as a selective antagonist of the NMDA (N-methyl-D-aspartate) receptor. Research indicates that derivatives of this compound exhibit high affinity for NR1/2B subtypes of the NMDA receptor, making them promising candidates for treating neurological disorders such as Alzheimer's disease and other cognitive impairments .
Anticancer Activity
Studies have shown that compounds similar to this compound demonstrate anticancer properties by inhibiting specific signaling pathways involved in cancer cell proliferation and survival. For instance, the modulation of phosphoinositide 3-kinases (PI3Ks) through related compounds has been linked to reduced tumor growth and increased apoptosis in various cancer models .
Case Studies
Several case studies have documented the effects of this compound on animal models. For example, in a study involving rodent models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress . These findings underscore its potential as a neuroprotective agent.
Cosmetic Applications
Beyond pharmacological uses, this compound has been explored in cosmetic formulations due to its potential skin benefits. Its incorporation into topical products aims to enhance skin hydration and provide anti-aging effects through antioxidant properties .
Stability and Efficacy Testing
The stability of formulations containing this compound has been rigorously tested to ensure safety and effectiveness. Studies indicate that formulations maintain their integrity over time while delivering therapeutic benefits when applied topically .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects. Additionally, it can interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Key Substituents/Ring System | Notable Features |
|---|---|---|---|---|
| This compound | C₁₄H₁₄N₃ | 224.29 g/mol | Isoquinoline core + pyridinamine | Potential hydrogen-bonding capacity |
| 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline (175136-11-5) | C₁₃H₁₂FN₂ | 215.25 g/mol | Isoquinoline core + 5-fluoroaniline | Enhanced lipophilicity due to fluorine |
| 2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline (937597-72-3) | C₁₃H₁₂FN₂ | 215.25 g/mol | Quinoline core + 5-fluoroaniline | Altered ring saturation (quinoline vs. isoquinoline) |
| 3-[(1-Pyridin-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic Acid (610258-80-5) | C₁₇H₁₈N₂O₂ | 282.34 g/mol | Isoquinoline core + pyridine + propanoic acid | Acidic functional group for solubility |
Substituent Effects on Physicochemical Properties
- Fluorine Substitution (CAS 175136-11-5): The 5-fluoroaniline group in this analog increases lipophilicity compared to the pyridinamine group in the parent compound. Fluorine’s electronegativity may enhance metabolic stability and membrane permeability, making it advantageous in drug design .
- Propanoic Acid Derivative (CAS 610258-80-5): The addition of a carboxylic acid group significantly alters solubility, enabling ionic interactions in aqueous environments. This modification is critical for improving bioavailability or enabling conjugation in prodrug strategies .
Ring System Variations
- Quinoline vs. Quinoline derivatives are historically associated with antimalarial activity, whereas isoquinoline analogs may exhibit distinct pharmacological profiles .
Biological Activity
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine, also known as 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine, is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in various fields.
Chemical Structure and Properties
The compound features an isoquinoline ring fused with a pyridine ring, contributing to its chemical reactivity and biological properties. Its molecular formula is CHN, and it has a molecular weight of approximately 200.24 g/mol. The presence of nitrogen atoms in its structure allows for diverse interactions with biological macromolecules.
Target Receptors
The primary target of this compound is the androgen receptor (AR) . This compound acts as an androgen receptor antagonist , which is crucial for its role in inhibiting the growth of prostate cancer cells. By binding to the AR, it prevents androgenic stimulation that typically promotes cell proliferation in androgen-dependent cancers.
Cellular Effects
The compound influences various cellular processes by modulating cell signaling pathways related to the androgen receptor. It has been shown to suppress growth in both androgen-dependent and independent prostate cancer cell lines. The inhibition of AR activity leads to alterations in gene expression and cellular metabolism, ultimately resulting in reduced tumor growth.
In Vitro Studies
In laboratory settings, this compound has demonstrated significant cytotoxicity against prostate cancer cell lines. For instance, studies have reported that at varying concentrations, the compound effectively inhibits cell viability and induces apoptosis in cultured cells expressing AR .
In Vivo Studies
Animal model studies have shown that this compound can significantly reduce tumor size in xenograft models of prostate cancer. Dosage optimization revealed that lower doses effectively inhibit tumor growth without causing substantial side effects, indicating a favorable therapeutic window .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison with other isoquinoline derivatives was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 6-Methoxy-3,4-dihydro-1H-isoquinoline | Antidiabetic properties | Insulin sensitization |
| 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | Antibacterial properties | Cell wall synthesis inhibition |
| 2-(3,4-Dihydro-1H-isoquinolin-2yl)-pyridines | NMDA receptor antagonism | Competitive inhibition at NR1/2B sites |
This table highlights how the unique structural features of this compound confer distinct biological activities compared to other related compounds.
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Prostate Cancer Treatment : A clinical trial assessed the efficacy of this compound in patients with advanced prostate cancer. Results indicated significant tumor regression and improved patient outcomes when combined with standard hormone therapy .
- Neurological Disorders : Research exploring the neuroprotective effects of this compound suggests potential applications in treating neurodegenerative diseases. Its ability to modulate NMDA receptors may offer protective benefits against excitotoxicity associated with conditions like Alzheimer's disease .
Q & A
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer : Replace traditional solvents (DMF, dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) reduces waste generation. ICReDD’s reaction design framework integrates life-cycle assessment (LCA) metrics to optimize atom economy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
